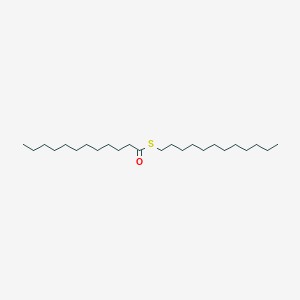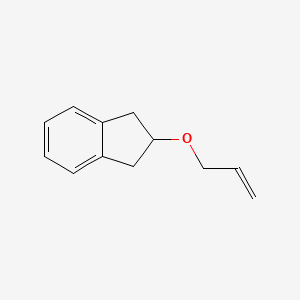
lithium;1-(4-methyl-1-phenylpentyl)-3-(1-phenylethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a unique structure. It combines a central benzene ring with two side chains: one containing a phenylethene group and the other a 4-methyl-1-phenylpentyl group.
- The compound’s systematic name is quite lengthy, so it’s often referred to by its common name or a simplified version.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may not be widely documented, we can infer potential methods based on similar structures. One approach could involve the condensation of appropriate precursors, followed by cyclization.
Reaction Conditions: These would depend on the chosen synthetic pathway. For example, if we consider a Friedel-Crafts alkylation, we’d need Lewis acid catalysts (such as aluminum chloride) and suitable reaction temperatures.
Industrial Production: Unfortunately, industrial-scale production methods for this compound are not well-documented. research labs might synthesize it for specific studies.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions due to its aromatic nature and functional groups.
Common Reagents and Conditions:
Major Products: These reactions would yield derivatives with modified side chains or functional groups.
Scientific Research Applications
Biology: Investigating its interactions with biological molecules (e.g., receptors, enzymes) could reveal pharmacological properties.
Medicine: If the compound shows promising effects, it could be explored for drug development.
Industry: Its unique structure might have applications in materials science or specialty chemicals.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is scarce. we can speculate that it might interact with cellular targets due to its aromatic rings and functional groups.
Comparison with Similar Compounds
Similar Compounds: Other aromatic compounds with similar side chains or functional groups could serve as comparisons. Examples include stilbenes, diarylalkanes, or even some natural products.
Remember that while I’ve provided insights based on existing knowledge, further research would be necessary to fully explore this compound
Properties
CAS No. |
112471-17-7 |
|---|---|
Molecular Formula |
C26H27Li |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
lithium;1-(4-methyl-1-phenylpentyl)-3-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C26H27.Li/c1-20(2)17-18-26(23-13-8-5-9-14-23)25-16-10-15-24(19-25)21(3)22-11-6-4-7-12-22;/h4-16,19-20H,3,17-18H2,1-2H3;/q-1;+1 |
InChI Key |
YSUPJTNAUJNSMM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)CC[C-](C1=CC=CC=C1)C2=CC(=CC=C2)C(=C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


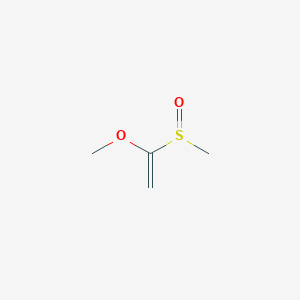
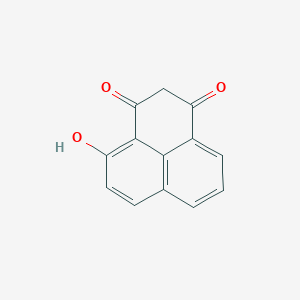
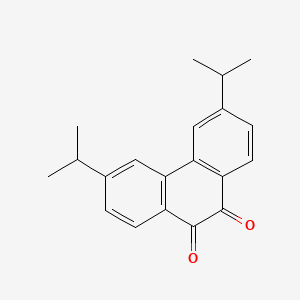
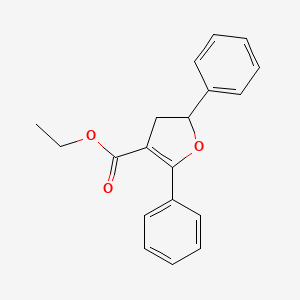
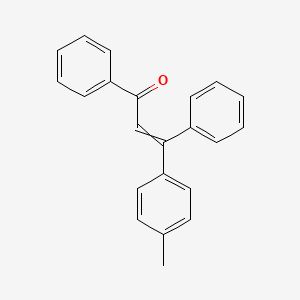
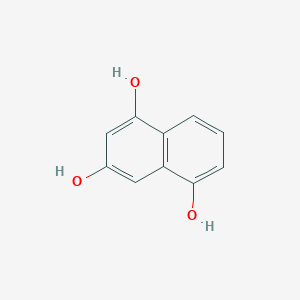
![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14319943.png)
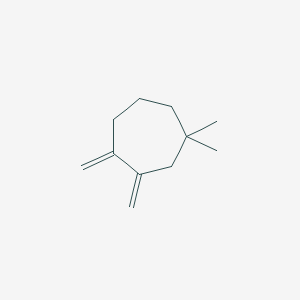
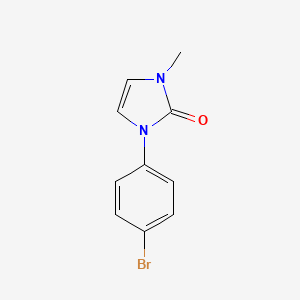

![1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14319966.png)
![(10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol](/img/structure/B14319975.png)
